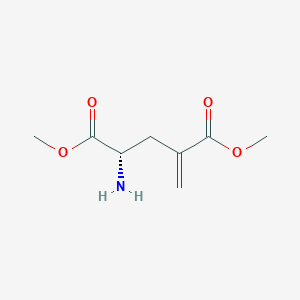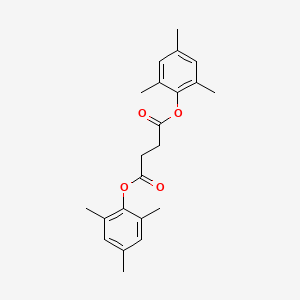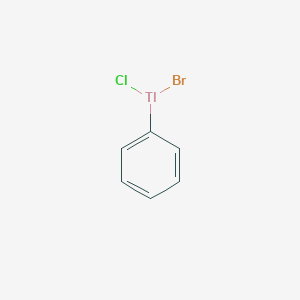methanone CAS No. 61621-09-8](/img/structure/B14593036.png)
[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl](piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrofuran ring, a phenyl group, and a pyrazole ring linked to a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Introduction of the Nitrofuran Group: The nitrofuran moiety is introduced through a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid.
Coupling Reactions: The phenyl group and the piperidine moiety are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反応の分析
Types of Reactions
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino-pyrazoles, nitro-pyrazoles, and other functionalized pyrazole compounds.
科学的研究の応用
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone
- 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone
Uniqueness
Compared to similar compounds, 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone exhibits unique properties due to the presence of the piperidine moiety. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
61621-09-8 |
|---|---|
分子式 |
C19H18N4O4 |
分子量 |
366.4 g/mol |
IUPAC名 |
[3-(5-nitrofuran-2-yl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H18N4O4/c24-19(21-11-5-2-6-12-21)15-13-22(14-7-3-1-4-8-14)20-18(15)16-9-10-17(27-16)23(25)26/h1,3-4,7-10,13H,2,5-6,11-12H2 |
InChIキー |
LLOXNIIYRIEWDZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)



